molecular formula C5H10O2S B1266376 Isopropyl thioglycolate CAS No. 7383-61-1

Isopropyl thioglycolate

Cat. No. B1266376
CAS RN: 7383-61-1
M. Wt: 134.2 g/mol
InChI Key: KLHDJBCAYIXOTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isopropyl thioglycolate and its derivatives are synthesized through various methods, including base-promoted SN2 substitution reactions and Lewis acid-promoted glycosylation, leading to the production of thioglycoside derivatives in high yields. These methods are essential for the preparation of isopropyl thioglycolate for further applications in chemical synthesis and materials science (Mandal & Nilsson, 2014).

Molecular Structure Analysis

The molecular structure of isopropyl thioglycolate derivatives, such as isopropyl N-(2-furoyl)thiocarbamate, has been determined by X-ray analysis, revealing the preferred conformation and providing insights into the chemical behavior of these compounds (Plutín et al., 2005).

Chemical Reactions and Properties

Isopropyl thioglycolate participates in various chemical reactions, including transglycosylation, where it serves as a precursor or intermediary. These reactions are valuable for the synthesis of complex glyco-conjugates and other organic molecules, demonstrating the compound's versatility in organic synthesis (Chenault et al., 1996).

Physical Properties Analysis

The physical properties of isopropyl thioglycolate and its derivatives, including thermal and mechanical properties, are significant for their application in material science. For instance, the thermal behavior of isopropyl thioglycolate complexes with copper(II) has been studied, revealing information about their stability and potential applications (Ohashi et al., 1970).

Chemical Properties Analysis

Isopropyl thioglycolate's chemical properties, such as reactivity and interaction with metals, are critical for its use in catalysis and materials science. Studies on the extraction of heavy metals using thioglycolate derivatives highlight the compound's effectiveness in separating and recovering metals from solutions, showcasing its potential in environmental applications (Platzer et al., 2017).

Scientific Research Applications

Safety Assessment in Cosmetics

Isopropyl thioglycolate, among other thioglycolates, is studied for its safety in cosmetic applications. These compounds can penetrate the skin and are primarily excreted in urine. They have been found to be slight to severe ocular irritants and can cause skin irritation. Importantly, they are not mutagenic and have no evidence of carcinogenicity. This safety assessment is crucial for their use in cosmetic products, especially depilatories (Burnett et al., 2009).

Pharmaceutical Intermediate and Chemical Material

Isopropyl thioglycolate is significant in pharmaceutical and chemical material production. The dissolution kinetics of thiourea in triglycol solution, a key step in the synthesis of isopropyl mercaptan, highlights its importance. The dissolution rate is influenced by solution concentration and temperature, offering insights for optimizing isopropyl mercaptan production (Li et al., 2010).

Synthesis of Oligosaccharides

The synthesis of galactopyranosyl-containing 3,6-branched oligosaccharides utilizes isopropyl thioglycolate. This method has applications in preparing glycopeptide derivatives related to Lycium barbarum L., demonstrating its utility in complex carbohydrate synthesis (Du et al., 2001).

Liquid-Liquid Equilibrium Measurement

Isopropyl thioglycolate is studied in the context of separating thioglycolic acid (TGA) from aqueous mixtures using isopropyl ether and methyl tert-butyl ether. Understanding the phase behavior of these systems at different temperatures provides critical information for industrial separation processes (Yan et al., 2018).

Copper(II) Complex Synthesis

The synthesis of copper(II) complexes with isopropyl thioglycolate reveals its utility in inorganic chemistry. These complexes, investigated for their magnetic and spectroscopic properties, offer insights into metal-ligand interactions and potential applications in materials science (Ohashi et al., 1970).

Safety And Hazards

Thioglycolates, including Isopropyl Thioglycolate, can penetrate the skin and distribute to the kidneys, lungs, small intestine, and spleen . They can be skin irritants and can be sensitizers . They were slightly toxic in rat acute oral toxicity studies .

properties

IUPAC Name

propan-2-yl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(2)7-5(6)3-8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHDJBCAYIXOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224330
Record name Isopropyl thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl thioglycolate

CAS RN

7383-61-1
Record name 1-Methylethyl 2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl thioglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL THIOGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0JRQ01AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
CL Burnett, WF Bergfeld, DV Belsito… - … journal of toxicology, 2009 - journals.sagepub.com
This safety assessment includes Ammonium and Glyceryl Thioglycolate and Thioglycolic Acid Butyl, Calcium, Ethanolamine, Ethyl, Isooctyl, Isopropyl, Magnesium, Methyl, Potassium, …
Number of citations: 15 journals.sagepub.com
MGA Leite, WAC Garbossa… - Brazilian Journal of …, 2018 - SciELO Brasil
Technological progress has allowed women to change their natural hair configuration according to their will. This type of treatment is very popular around the world, even involving the …
Number of citations: 2 www.scielo.br
WF Bergfeld, DV Belsito, JG Marks Jr… - Journal of the American …, 2005 - Elsevier
The Cosmetic Ingredient Review (CIR) program was established in 1976 by the Cosmetics, Toiletry, and Fragrance Association, with the support of the Food and Drug Administration (…
Number of citations: 89 www.sciencedirect.com
L Navone, K Moffitt, KA Hansen, J Blinco, A Payne… - Waste Management, 2020 - Elsevier
Textile waste presents a serious environmental problem with only a small fraction of products from the fashion industry collected and re-used or recycled. The problem is exacerbated in …
Number of citations: 108 www.sciencedirect.com
A Hartwig, MAK Commission - The MAK‐Collection for …, 2002 - Wiley Online Library
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated thioglycolic acid and its salts to derive a maximum …
Number of citations: 2 onlinelibrary.wiley.com
A Costa, AVD Basile, VLS Medeiros… - Surg Cosmet …, 2010 - docs.bvsalud.org
Introduction: Constitutional infraorbital hyperchromia (commonly called under-eye circles) is a common dermatosis that is difficult to treat. Objective: To evaluate the clinical improvement …
Number of citations: 10 docs.bvsalud.org
M Hammerschmidt, AC Gentili, T Hepp, MM Mukai - docs.bvsalud.org
Schamberg's disease is a progressive pigmentary dermatosis of chronic course. The present article describes the use of thioglycolic acid peelings in Schamberg's disease, with …
Number of citations: 2 docs.bvsalud.org
VT Politano, DA Isola, J Lalko… - International journal of …, 2006 - journals.sagepub.com
Allyl esters, frequently used in the fragrance industry, often contain a certain percentage of free allyl alcohol. Allyl alcohol is known to have a potential for delayed skin irritation. Also …
Number of citations: 7 journals.sagepub.com
CR Robbins, CR Robbins - Chemical and physical behavior of human hair, 2012 - Springer
The physical chemistry of the primary reactions involved in permanent waving and reductive and alkaline straightening and depilation of human hair are described in detail focusing on …
Number of citations: 4 link.springer.com
W Johnson Jr, B Heldreth, WF Bergfeld… - … journal of toxicology, 2016 - journals.sagepub.com
The Cosmetic Ingredient Review Expert Panel (Panel) reviewed the safety of methyl glucose polyethers and esters which function in cosmetics as skin/hair-conditioning agents, …
Number of citations: 1 journals.sagepub.com

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